N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine: is an organosilicon compound that features a cyclopentadienyl group, a dimethylsilyl group, and a 3-methoxypropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine typically involves the reaction of cyclopentadienyl lithium with dimethylchlorosilane to form cyclopentadienyldimethylsilane. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Silanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based materials and their properties.
Biology: In biological research, this compound can be used to modify surfaces or biomolecules, enhancing their stability and functionality.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine exerts its effects involves the interaction of its functional groups with various molecular targets. The cyclopentadienyl group can participate in π-bonding interactions, while the dimethylsilyl group can form strong Si-O or Si-C bonds. The 3-methoxypropylamine moiety can engage in hydrogen bonding and nucleophilic interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- N-(Cyclopentadienyldimethylsilyl)-N-(2-methoxyethyl)amine
- N-(Cyclopentadienyldimethylsilyl)-N-(4-methoxybutyl)amine
- N-(Cyclopentadienyldimethylsilyl)-N-(3-ethoxypropyl)amine
Uniqueness: N-(Cyclopentadienyldimethylsilyl)-N-(3-methoxypropyl)amine is unique due to the presence of the 3-methoxypropylamine moiety, which imparts distinct chemical and physical properties. This compound’s specific combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]-3-methoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOSi/c1-13-10-6-9-12-14(2,3)11-7-4-5-8-11/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEFFTLHLCDYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN[Si](C)(C)C1C=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.